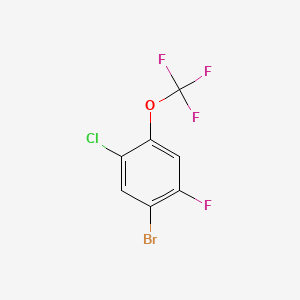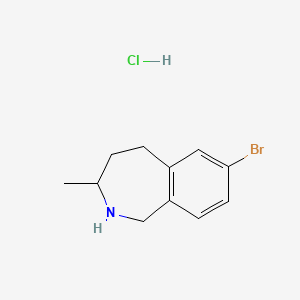![molecular formula C12H10Cl2NNaO4 B6608777 sodium 5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate CAS No. 2637429-95-7](/img/structure/B6608777.png)
sodium 5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, often referred to as 5-DCPC, is an organic compound used in various scientific applications. It is a white powder with a molecular weight of 393.9 g/mol and a melting point of 135-140°C. 5-DCPC is a versatile compound with many uses in organic synthesis, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
5-DCPC has a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, 5-DCPC is used as a reagent in the synthesis of various compounds, such as dyes, pharmaceutical intermediates, and other organic compounds. In biochemistry, 5-DCPC is used to study the structure and function of proteins, DNA, and other biological molecules. In pharmacology, 5-DCPC is used to study the pharmacological properties of drugs, such as their absorption, metabolism, and excretion.
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit potent antitubercular activity, suggesting potential targets within the mycobacterium tuberculosis .
Mode of Action
It’s known that similar compounds interact with their targets through a process called protodeboronation . This process involves the removal of a boron atom from the compound, which then interacts with its target .
Biochemical Pathways
Similar compounds have been shown to affect the synthesis of certain proteins in mycobacterium tuberculosis, which could potentially disrupt the bacterium’s normal functioning .
Pharmacokinetics
Similar compounds have been reported to have good water solubility , which could potentially enhance their bioavailability.
Result of Action
Similar compounds have been reported to exhibit potent antitubercular activity , suggesting that they may inhibit the growth of Mycobacterium tuberculosis.
Action Environment
The action of sodium 5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate can be influenced by various environmental factors. For instance, its solubility can be affected by the pH of the environment . Additionally, the compound’s stability and efficacy could potentially be influenced by temperature and the presence of other substances in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 5-DCPC for lab experiments include its low cost, easy availability, and stability. Additionally, the compound is relatively non-toxic and has a low melting point, making it easy to handle and store. However, the compound can be difficult to synthesize and may be unstable in certain environments.
Zukünftige Richtungen
There are a number of potential future directions for research into 5-DCPC. These include further studies into the biochemical and physiological effects of the compound, as well as its potential applications in drug development and organic synthesis. In addition, further research is needed to understand the mechanism of action of 5-DCPC and to develop improved methods of synthesis. Finally, further studies are needed to investigate the potential toxicity of 5-DCPC and to identify any potential side effects.
Synthesemethoden
The synthesis of 5-DCPC is typically achieved via a two-step process. First, 3,5-dichlorophenylcarbamoyl chloride is reacted with sodium hydroxide to form a salt, which is then reacted with oxalyl chloride to form 5-DCPC. The reaction is typically carried out in anhydrous dimethylformamide (DMF) and is usually complete within two hours.
Eigenschaften
IUPAC Name |
sodium;5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO4.Na/c13-6-3-7(14)5-8(4-6)15-11(16)9-1-2-10(19-9)12(17)18;/h3-5,9-10H,1-2H2,(H,15,16)(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLDQCJEZFSJNV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2NNaO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6608698.png)
![[(1S)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine](/img/structure/B6608703.png)
![2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride](/img/structure/B6608707.png)
![rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol](/img/structure/B6608714.png)
![rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione, cis](/img/structure/B6608720.png)
![2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride](/img/structure/B6608725.png)



![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid](/img/structure/B6608771.png)
![3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B6608781.png)

![tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride](/img/structure/B6608798.png)

